molecular formula C8H13NO2 B2691561 2-Azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 90103-87-0

2-Azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B2691561
CAS No.: 90103-87-0
M. Wt: 155.197
InChI Key: YDIUZWIFYIATRZ-MEKDEQNOSA-N
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Description

2-Azabicyclo[222]octane-3-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C8H13NO2 This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a carboxylic acid functional group

Mechanism of Action

Remember, safety should be your priority when handling chemicals. The safety information for 2-Azabicyclo[2.2.2]octane-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always follow appropriate safety guidelines when handling this or any other chemical.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the dihydroxylation of a suitable precursor, followed by reactions with halogenated hydrocarbons, alkane acid esters, or aryl halogenated compounds to form the desired bicyclic structure .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, purification, and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include halogenated hydrocarbons, alkane acid esters, and aryl halogenated compounds. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with halogenated hydrocarbons can produce ether derivatives, while reactions with alkane acid esters can yield ester compounds .

Scientific Research Applications

2-Azabicyclo[2.2.2]octane-3-carboxylic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 2-Azabicyclo[2.2.2]octane-3-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid functional group. This combination of features makes it particularly valuable in various fields of research and application .

Biological Activity

2-Azabicyclo[2.2.2]octane-3-carboxylic acid, also known as (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid, is a bicyclic compound characterized by a nitrogen atom integrated into its structure and a carboxylic acid functional group. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₃NO₂
  • Molecular Weight : 155.19 g/mol
  • Stereochemistry : The (3R) designation indicates a specific three-dimensional arrangement around the chiral center at the 3-position.

The bicyclic structure provides rigidity, which is essential for mimicking natural neurotransmitters and other bioactive molecules, enhancing the compound's potential therapeutic applications.

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

  • Neuroactive Properties :
    • This compound has been investigated for its effects on neurotransmitter systems, particularly in modulating receptors involved in cognitive functions. It has shown potential as an agonist at nicotinic acetylcholine receptors, which are crucial for cognitive processes.
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, indicating its potential as a candidate for developing new antibiotics.
  • Analgesic Effects :
    • Some research indicates that this compound may exhibit pain-relieving properties, warranting further investigation into its mechanisms of action.
  • Enzyme Inhibition :
    • Derivatives of this compound have demonstrated inhibitory activity against various enzymes, suggesting potential applications in treating conditions related to enzyme dysfunction.

Table of Biological Activities

Activity TypeDescriptionReferences
NeuroactiveModulates neurotransmitter receptors; cognitive enhancement potential
AntimicrobialExhibits antimicrobial properties in preliminary studies
AnalgesicPotential pain-relieving effects
Enzyme InhibitionInhibitory activity against various enzymes

Case Study: Cognitive Dysfunction Treatment

A clinical trial evaluated the efficacy of a derivative of this compound in treating cognitive dysfunction in schizophrenia patients. The study found that the compound exhibited a favorable tolerability profile with no significant adverse effects compared to placebo groups, highlighting its potential therapeutic benefits in neuropsychiatric disorders .

The biological activity of this compound is primarily attributed to its interactions within biological systems:

  • Receptor Interaction : The compound acts as an agonist at certain receptor sites, particularly nicotinic acetylcholine receptors, which are implicated in cognitive function and memory.
  • Enzyme Interaction : Its ability to inhibit specific enzymes suggests it could play a role in metabolic pathways relevant to various diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors, often utilizing catalytic hydrogenation and selective hydrolysis techniques to achieve high enantiomeric purity.

Derivatives of this compound are being explored for enhanced biological activities, including improved potency and selectivity for various therapeutic targets.

Properties

IUPAC Name

2-azabicyclo[2.2.2]octane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIUZWIFYIATRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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